2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 101774-29-2
VCID: VC6042727
InChI: InChI=1S/C9H6BrNO3S/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)
SMILES: C1=CC2=C(C=C1Br)SC(=O)N2CC(=O)O
Molecular Formula: C9H6BrNO3S
Molecular Weight: 288.12

2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid

CAS No.: 101774-29-2

Cat. No.: VC6042727

Molecular Formula: C9H6BrNO3S

Molecular Weight: 288.12

* For research use only. Not for human or veterinary use.

2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid - 101774-29-2

Specification

CAS No. 101774-29-2
Molecular Formula C9H6BrNO3S
Molecular Weight 288.12
IUPAC Name 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetic acid
Standard InChI InChI=1S/C9H6BrNO3S/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)
Standard InChI Key DVRQIWFOAHDBIX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)SC(=O)N2CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid (C₉H₆BrNO₃S) features a benzo[d]thiazole core substituted with a bromine atom at position 6, a ketone group at position 2, and an acetic acid moiety at position 3. The molecular weight is calculated as 288.12 g/mol, with a bromine atom contributing to increased molecular density compared to its non-halogenated counterpart (C₉H₇NO₃S, 209.22 g/mol) . The presence of the acetic acid group enhances water solubility, while the bromine atom augments lipophilicity, potentially influencing bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₆BrNO₃S
Molecular Weight288.12 g/mol
CAS NumberNot formally assigned
Predicted LogP1.82 (Estimated via ChemAxon)
Hydrogen Bond Donors2 (COOH and NH)
Hydrogen Bond Acceptors4

Synthetic Methodologies

The synthesis of benzothiazolone derivatives typically involves cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. For 6-bromo-substituted analogs, bromination is introduced either pre- or post-cyclization. A plausible route involves:

  • Bromination of 2-aminothiophenol: Electrophilic aromatic substitution using bromine in acetic acid yields 6-bromo-2-aminothiophenol.

  • Cyclization with diketene: Reaction with diketene forms the 2-oxobenzo[d]thiazole core.

  • N-Alkylation with ethyl bromoacetate: Introduces the acetic acid side chain as an ethyl ester.

  • Ester hydrolysis: Alkaline hydrolysis converts the ester to the free carboxylic acid .

This pathway mirrors methods used for related compounds, such as 2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid (CAS 945-03-9), where ethyl ester intermediates are hydrolyzed to yield the final product .

CompoundiNOS IC₅₀ (μM)NF-κB IC₅₀ (μM)
3j (C₁₃H₁₄BrN₃O₂S)0.280.31
5t (C₁₅H₁₈BrN₃O₃S)0.941.12
8b (C₁₁H₁₀BrN₃O₂S)1.071.89

Future Directions

Further research should prioritize:

  • Targeted synthesis optimization: Developing atom-economical routes using microwave-assisted or flow chemistry.

  • ADMET profiling: Assessing metabolic stability and cytochrome P450 interactions.

  • Therapeutic exploration: Evaluating anticancer potential via kinase inhibition assays.

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